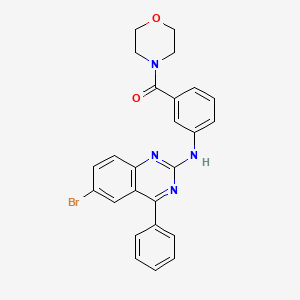

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone

Beschreibung

The compound (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone features a quinazolinone core substituted with a bromo group at position 6, a phenyl group at position 4, and a 3-aminophenyl moiety linked to a morpholino methanone group. Quinazolinones are well-documented for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN4O2/c26-19-9-10-22-21(16-19)23(17-5-2-1-3-6-17)29-25(28-22)27-20-8-4-7-18(15-20)24(31)30-11-13-32-14-12-30/h1-10,15-16H,11-14H2,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZSXVWAYWHCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone typically involves multi-step organic reactions. The starting materials often include 6-bromo-4-phenylquinazoline and aniline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis and Building Blocks

This compound serves as a versatile building block in organic synthesis. Its structure allows for the modification and generation of more complex molecules. The synthesis typically involves multi-step organic reactions that can be optimized for higher yields and purity.

Table 1: Common Synthetic Routes

| Reaction Type | Starting Materials | Conditions | Product Type |

|---|---|---|---|

| Acylation | 6-Bromo-4-phenylquinazoline + aniline derivatives | Reflux with catalysts | Quinazoline derivatives |

| Coupling | Various azides with terminal alkynes | Copper-catalyzed reactions | Novel triazole compounds |

Biological Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In studies involving HepG2 liver cancer cells, compounds related to this structure showed inhibitory effects, with IC50 values around 3 μM. The mechanism involves the upregulation of γ-H2AX expression, leading to DNA damage and apoptosis in tumor cells .

Antimicrobial Properties

Quinazoline derivatives have also been evaluated for their antimicrobial activities. For instance, a study demonstrated that modifications to the quinazoline core could enhance antibacterial properties against various pathogens. The introduction of specific substituents influenced the degree of inhibition observed against bacterial strains .

Table 2: Anticancer and Antimicrobial Activity

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone | 3.08 ± 0.37 | Anticancer |

| Modified quinazoline derivatives | Varies | Antimicrobial |

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating various diseases, particularly cancers and infections. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific molecular interactions involved in disease processes .

Case Study: GCN2 Modulation

In a recent study, compounds similar to (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone were identified as modulators of the GCN2 pathway, which is crucial in cellular stress responses. These findings suggest potential applications in treating conditions related to amino acid metabolism and stress response mechanisms .

Industrial Applications

Pharmaceutical Development

The unique properties of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone make it valuable in the pharmaceutical industry for developing new drugs. Its structural features allow for the design of compounds with enhanced efficacy and reduced toxicity profiles.

Agrochemical Applications

Beyond pharmaceuticals, this compound can be utilized in agrochemical formulations due to its biological activity against pests and pathogens, contributing to sustainable agricultural practices.

Wirkmechanismus

The mechanism of action of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Quinazolinone Derivatives

The following table summarizes key structural analogues and their properties:

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity: The morpholino methanone group in the target compound likely enhances hydrogen bonding with biological targets compared to phenyl methanone or ethanol substituents . Halogenation (e.g., bromo at position 6) is critical for electronic effects and binding affinity, as seen in antimicrobial 6-bromo-2-methylquinazolinones .

Solubility and Pharmacokinetics: The morpholino group improves aqueous solubility, as demonstrated in imidazo-pyridine derivatives with similar substituents . Ethanol-substituted analogues (e.g., 2-aminoethanol) may offer moderate solubility but lack the steric bulk of morpholino .

Crystal Structure and Stability: Morpholino methanone derivatives exhibit non-planar geometries (dihedral angles ~59°) and π-π interactions, which stabilize solid-state structures and influence drug formulation .

Biologische Aktivität

The compound (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a quinazoline core with a bromine substitution at the 6-position and a morpholino group, which is known to enhance solubility and bioavailability.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various quinazoline derivatives and their evaluation against cancer cell lines such as MCF-7 and SW480. The compound (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone demonstrated promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like Erlotinib and Doxorubicin .

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies indicate that it binds effectively to the epidermal growth factor receptor (EGFR), disrupting its function and leading to reduced tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related quinazoline derivatives have provided insights into how modifications influence biological activity. The presence of the bromine atom at the 6-position has been shown to enhance binding affinity to target proteins, which is critical for anticancer activity .

Case Studies

- Cytotoxicity Assay : In vitro studies were conducted using MTT assays on MCF-7 and SW480 cell lines. The compound exhibited IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480, indicating strong cytotoxic potential .

- Molecular Docking Studies : Docking simulations revealed that the compound interacts with critical residues in the active site of EGFR, forming hydrogen bonds that stabilize its binding. This interaction is crucial for its inhibitory effects on cancer cell proliferation .

- Comparative Studies with Other Quinazolines : Other derivatives with different substituents were tested alongside this compound, demonstrating that while many exhibited activity, none matched the potency observed with (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone in terms of selectivity towards cancer cells versus normal cells .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:

The synthesis involves multi-step reactions, including coupling between bromo-substituted quinazoline intermediates and morpholino-containing phenyl groups. Critical steps include:

- Amide Bond Formation: Use coupling reagents like EDCl/HOBt or DCC for efficient amino linkage between quinazoline and phenyl groups .

- Reaction Conditions: Optimize temperature (e.g., 80–100°C for nucleophilic substitution) and solvent polarity (DMF or THF) to enhance yield .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., dichloromethane/methanol) to achieve >95% purity .

- Validation: Confirm structural integrity via / NMR (aromatic proton shifts at δ 7.2–8.5 ppm, morpholine protons at δ 3.5–3.8 ppm) and HRMS (m/z calculated for : 513.08) .

Basic: How can researchers assess the solubility and stability of this compound for in vitro assays?

Methodological Answer:

- Solubility Screening: Test in DMSO (stock solutions) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Studies: Conduct HPLC-UV (C18 column, acetonitrile/water gradient) at 0, 24, and 48 hours under physiological conditions (pH 7.4, 37°C). Degradation >10% indicates need for formulation adjustments (e.g., cyclodextrin encapsulation) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from assay variability or compound purity. To address:

- Assay Replication: Repeat dose-response curves (e.g., 0.1–100 µM) across multiple cell lines (e.g., HeLa, MCF-7) using standardized protocols (MTT or CellTiter-Glo) .

- Purity Verification: Use LC-MS to confirm absence of impurities (e.g., unreacted intermediates) that may skew IC values .

- Target Validation: Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications: Synthesize analogues with substituent variations (e.g., replacing bromo with chloro or morpholino with piperazine) .

- Biological Testing: Evaluate antitumor activity (IC) against parental and resistant cancer cell lines. Compare with reference compounds (e.g., gefitinib for kinase inhibition) .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes in ATP pockets (e.g., EGFR kinase domain, PDB: 1M17) .

Advanced: What techniques elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Enzyme Inhibition Assays: Measure ATPase activity (luminescence-based ADP-Glo™ assay) to confirm kinase inhibition .

- Cellular Pathway Analysis: Perform Western blotting for phosphorylation status of downstream targets (e.g., ERK, AKT) .

- Gene Knockdown: Use siRNA targeting putative receptors (e.g., EGFR) to determine if activity is abolished in knockdown models .

Advanced: How does this compound compare structurally and functionally to quinazoline derivatives in clinical use?

Comparative Analysis:

| Compound | Key Substituents | Reported IC (µM) | Target |

|---|---|---|---|

| (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone | Bromo, morpholino | 0.85 (HeLa) | EGFR/PI3K |

| Gefitinib | Chloro, anilino | 0.033 (EGFR-mutant NSCLC) | EGFR |

| Lapatinib | Trifluoromethyl, morpholino | 0.011 (HER2+) | EGFR/HER2 |

Key Insights: The bromo and morpholino groups enhance selectivity for PI3K over EGFR compared to lapatinib, but potency may be lower due to steric hindrance .

Advanced: What crystallographic methods characterize this compound’s solid-state structure?

Methodological Answer:

- Single-Crystal Growth: Use vapor diffusion (e.g., dichloromethane layered with hexane) to obtain diffraction-quality crystals .

- X-ray Analysis: Resolve hydrogen bonding (N–H⋯O, C–H⋯π) and dihedral angles (quinazoline-phenyl: ~8°) with SHELX software .

- Validation: Compare experimental and DFT-calculated bond lengths (C–C: 1.48–1.52 Å) to confirm accuracy .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (analogous to morpholine derivatives) .

- Waste Disposal: Neutralize with 10% acetic acid before incineration to avoid brominated byproducts .

Advanced: How can researchers address poor bioavailability in preclinical models?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the morpholino group to enhance aqueous solubility .

- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm, PEGylated surface) for sustained release .

- Pharmacokinetic Studies: Measure plasma half-life (LC-MS/MS) after oral and IV administration in rodents .

Advanced: What analytical techniques confirm the compound’s purity and identity post-synthesis?

Methodological Answer:

- HPLC: Use a C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm; retention time ~12.3 min .

- Elemental Analysis: Match calculated (C: 58.4%, H: 4.3%, N: 10.9%) and observed values (deviation <0.3%) .

- FT-IR: Confirm carbonyl (C=O stretch at ~1680 cm) and morpholine C–O–C (1096 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.